molecular formula C25H27N3O3 B2489194 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 946255-54-5

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2489194
CAS No.: 946255-54-5
M. Wt: 417.509
InChI Key: RXDQJSNGTUWHRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe final step involves the formation of the pyridazinone core under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

6-(4-benzylpiperidine-1-carbonyl)-5-methoxy-2-(2-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-18-8-6-7-11-21(18)28-23(29)17-22(31-2)24(26-28)25(30)27-14-12-20(13-15-27)16-19-9-4-3-5-10-19/h3-11,17,20H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDQJSNGTUWHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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